N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-25(2)21-12-10-19(11-13-21)7-6-16-24-22(26)23(14-17-27-18-15-23)20-8-4-3-5-9-20/h3-5,8-13H,6-7,14-18H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPPBXVLLTDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(dimethylamino)phenylpropylamine, which is then reacted with 4-phenyloxane-4-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide is , with a molecular weight of 370.5 g/mol. The compound features a complex structure that includes a dimethylamino group, which is known to enhance solubility and bioavailability in biological systems.
Medicinal Chemistry Applications
-
Neuroprotective Effects :
Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study evaluated the effects of related compounds on neuronal cell death induced by oxidative stress, showing that modifications to the alkyl chain significantly influenced neuroprotection . This suggests that similar derivatives could be developed for treating neurodegenerative diseases. -
Anticancer Activity :
The compound has been investigated for its potential anticancer properties. Analogous compounds with similar structural motifs have shown inhibitory effects on cancer cell proliferation. For instance, certain derivatives demonstrated effectiveness against various cancer cell lines, indicating that this compound could be a candidate for further development in oncology .
Case Study 1: Neuroprotective Mechanisms
A study published in a peer-reviewed journal explored the synthesis of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogs, which are structurally related to this compound. The research utilized lactate dehydrogenase assays to assess neuronal cell viability under oxidative stress conditions. Results indicated that specific structural modifications led to significant reductions in neuronal death, highlighting the importance of chemical structure in neuroprotection .
Case Study 2: Anticancer Properties
Another investigation focused on the synthesis and evaluation of phenolic derivatives similar to this compound. The study reported that certain derivatives exhibited potent cytotoxicity against breast cancer cells, suggesting that this compound could be further explored as part of a therapeutic regimen for cancer treatment .
Mechanism of Action
The mechanism by which N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shared Carboxamide and Dimethylamino Motifs
The compound shares structural similarities with several carboxamide derivatives, particularly those incorporating a 3-(dimethylamino)propyl side chain. Key examples include:
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5)
- Structure: Features a quinoline core instead of an oxane ring, with a morpholine-substituted propanamide group attached to the phenyl ring.
- Properties : Synthesized with 59% yield, melting point 188.1–189.4°C, HPLC purity 97.6% .
N-(3-(Dimethylamino)propyl)-2-(2-(3-((3-(dimethylamino)propyl)amino)propanamido)phenyl)quinoline-4-carboxamide (5a6)
- Structure: Contains a branched dimethylamino-propylamino side chain on the phenyl ring.
- Properties : 55% yield, melting point 171.5–173.4°C, HPLC purity 98.8% .
N-{3-[4-(Dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide (Target Compound)
- Key Differences: Absence of quinoline’s aromatic nitrogen and additional substituents (e.g., morpholine or branched amines) seen in analogues.
Functional Group Impact on Bioactivity
- Oxane vs. Quinoline Core: The oxane ring may reduce π-π stacking interactions compared to quinoline but could improve metabolic stability due to reduced aromatic nitrogen reactivity.
Research Implications and Limitations
- Target Compound: The absence of pharmacological or synthetic data in the provided evidence limits direct functional comparisons. Further studies should prioritize synthesizing the compound and evaluating its antibacterial or CNS activity relative to quinoline-based analogues.
- Structural Insights : The oxane scaffold’s rigidity and electronic profile may offer advantages in drug design, warranting exploration in stability assays and target-binding studies.
Biological Activity
N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide, with the CAS number 1208487-89-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.5 g/mol. The structure features a phenyloxane core with a dimethylamino group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O2 |
| Molecular Weight | 366.5 g/mol |
| CAS Number | 1208487-89-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and condensation reactions involving oxindole derivatives and dimethylaminophenyl compounds. The methods used can vary significantly based on the desired derivatives and their specific applications in biological systems .
Neuroprotective Effects
Research has indicated that compounds related to this compound exhibit neuroprotective properties. For instance, studies on similar structures have shown that they can suppress neuronal cell death induced by oxidative stress. Compounds with similar alkyl chain lengths were particularly effective in reducing cell death in neuronal models .
Cholinesterase Inhibition
Another area of interest is the compound's potential as a cholinesterase inhibitor. Similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. For example, one study reported a related compound showing an IC50 value of 20 nM for AChE inhibition, highlighting the potential efficacy of dimethylamino-substituted phenyl compounds in this context .
Case Studies and Research Findings
- Neuronal Cell Death Study : A study evaluated various analogs derived from similar structures and found that those with specific alkyl chains significantly reduced neuronal cell death induced by oxidative stress, suggesting a protective mechanism against neurodegeneration .
- Cholinesterase Inhibition : In another investigation, a series of 3-substituted coumarin derivatives were synthesized and tested for their AChE inhibitory activity. The results indicated that modifications similar to those present in this compound could lead to potent inhibitors with low cytotoxicity and favorable pharmacokinetic profiles .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide?
Answer:
Synthetic optimization requires a systematic approach:
- High-Throughput Experimentation (HTE): Screen reaction conditions (e.g., solvents, catalysts, temperatures) in parallel to identify optimal parameters. For example, dimethyl sulfoxide (DMSO) and triethylamine (TEA) are common solvents/catalysts for amide bond formation in structurally similar carboxamides .
- Design of Experiments (DoE): Use factorial designs to assess interactions between variables (e.g., stoichiometry, reaction time). This reduces trial-and-error iterations and identifies critical factors influencing yield and purity .
- Continuous Flow Chemistry: Enhances reproducibility and scalability by maintaining precise control over reaction parameters like residence time and temperature gradients .
Advanced: How can computational methods be integrated to predict reaction pathways for modifying the carboxamide scaffold?
Answer:
Advanced computational workflows enable rational reaction design:
- Quantum Chemical Calculations: Simulate transition states and intermediates to predict regioselectivity in substitutions or additions. For example, reaction path searches can optimize conditions for introducing the dimethylamino-phenyl group .
- Machine Learning (ML): Train models on datasets of analogous oxane-carboxamide reactions to forecast yield outcomes under varying conditions (e.g., solvent polarity, catalyst loadings).
- Molecular Dynamics (MD): Model solvation effects and steric hindrance to refine synthetic protocols for bulky substituents .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Answer:
Key methods include:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and oxane oxygen) .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Address discrepancies through:
- Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., IC variability across cell lines). Adjust for confounding factors like assay conditions (pH, serum concentration) .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., dimethylamino group, phenyloxane) to isolate contributions to bioactivity .
- Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) or thermal shift assays (TSA) to confirm binding affinity independently of cellular contexts .
Basic: What in vitro assays are suitable for initial screening of this compound’s biological activity?
Answer:
Prioritize assays based on target hypotheses:
- Enzyme Inhibition: Use fluorogenic substrates or ADP-Glo™ kits for kinases or proteases.
- Cell Viability Assays: Screen against cancer cell lines (e.g., MTT, CellTiter-Glo®) with controls for nonspecific cytotoxicity .
- Membrane Permeability: Employ Caco-2 monolayers or PAMPA to estimate oral bioavailability .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action (MoA) in complex biological systems?
Answer:
Advanced MoA studies involve:
- Chemoproteomics: Use activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions .
- CRISPR-Cas9 Screens: Perform genome-wide knockout screens to pinpoint synthetic lethal partners or resistance mechanisms .
- Metabolomics: Track downstream metabolic shifts (e.g., via LC-MS) to map pathway perturbations .
Basic: How can researchers ensure reproducibility in pharmacokinetic (PK) studies of this compound?
Answer:
Standardize protocols for:
- Dosing Formulations: Use vehicles like PEG-400 or cyclodextrins to enhance solubility and stability .
- LC-MS/MS Quantification: Validate methods with internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Animal Models: Control for genetic background, diet, and circadian rhythms in rodent studies .
Advanced: What molecular modeling approaches are effective for studying this compound’s interaction with lipid bilayers or protein targets?
Answer:
Leverage:
- Docking Simulations (AutoDock, Glide): Predict binding poses in silico, focusing on the carboxamide’s hydrogen-bonding potential .
- Coarse-Grained MD: Simulate membrane partitioning behavior of the hydrophobic phenyloxane moiety .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for derivatives with modified propyl linkers .
Basic: What are the best practices for analyzing stability and degradation products under physiological conditions?
Answer:
- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base), then monitor via:
- HPLC-UV/ELSD: Track parent compound depletion and degradation peaks .
- LC-HRMS: Identify degradants (e.g., oxidation of dimethylamino group to N-oxide) .
- Accelerated Stability Testing: Use Q modeling to extrapolate shelf-life at 25°C from data at 40°C/75% RH .
Advanced: How can machine learning improve the prediction of this compound’s physicochemical properties?
Answer:
- Descriptor-Based Models: Train algorithms on datasets of logP, solubility, and pKa for carboxamides. Use molecular fingerprints (e.g., ECFP4) to encode structural features .
- Generative AI: Design novel analogs with optimized properties (e.g., lower logP for improved CNS penetration) using reinforcement learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
